molecular formula C12H20N4O3 B2448546 methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate CAS No. 1114595-95-7

methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Cat. No.: B2448546
CAS No.: 1114595-95-7
M. Wt: 268.317
InChI Key: UMWRQYHNNDMSHY-UHFFFAOYSA-N
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Description

methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a chemical compound with a complex structure that includes a piperazine ring and a tetrahydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the reaction of 4-methylpiperazine with a suitable pyrimidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring or the pyrimidinone moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-15-3-5-16(6-4-15)12-13-8-9(11(18)14-12)7-10(17)19-2/h9H,3-8H2,1-2H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWRQYHNNDMSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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